N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide
Brand Name: Vulcanchem
CAS No.: 1353977-05-5
VCID: VC8233605
InChI: InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3
SMILES: CC(=O)N(C1CC1)C2CCN(C2)CCO
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide

CAS No.: 1353977-05-5

Cat. No.: VC8233605

Molecular Formula: C11H20N2O2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-acetamide - 1353977-05-5

Specification

CAS No. 1353977-05-5
Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
IUPAC Name N-cyclopropyl-N-[1-(2-hydroxyethyl)pyrrolidin-3-yl]acetamide
Standard InChI InChI=1S/C11H20N2O2/c1-9(15)13(10-2-3-10)11-4-5-12(8-11)6-7-14/h10-11,14H,2-8H2,1H3
Standard InChI Key PXVPWQBQOYDPGT-UHFFFAOYSA-N
SMILES CC(=O)N(C1CC1)C2CCN(C2)CCO
Canonical SMILES CC(=O)N(C1CC1)C2CCN(C2)CCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central pyrrolidine ring (a five-membered amine heterocycle) substituted at the 3-position with a hydroxyethyl group (CH2CH2OH-\text{CH}_2\text{CH}_2\text{OH}) and an acetamide moiety (N(Cyclopropyl)C(O)CH3-\text{N}(\text{Cyclopropyl})\text{C}(\text{O})\text{CH}_3). The cyclopropyl group introduces steric strain, which may enhance binding affinity to biological targets. Stereochemical variations exist, with distinct CAS numbers for (R)- (1354016-11-7) and (S)-isomers (1354008-76-6) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC11H20N2O2\text{C}_{11}\text{H}_{20}\text{N}_2\text{O}_2
Molecular Weight212.29 g/mol
CAS Number (Racemic)1353977-05-5
CAS Number (S-Isomer)1354008-76-6
CAS Number (R-Isomer)1354016-11-7
SMILES NotationCC(=O)N(C1CC1)C2CCN(C2)CCO

Stereochemical Considerations

The (R)- and (S)-isomers exhibit distinct pharmacological profiles. For instance, the (S)-isomer (LEI-401) demonstrated nanomolar potency as a NAPE-PLD inhibitor in preclinical studies, highlighting the importance of chirality in biological activity . Computational modeling suggests that the hydroxyethyl group’s orientation influences hydrogen bonding with enzymatic active sites .

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Pyrrolidine Functionalization: Introducing the hydroxyethyl group via nucleophilic substitution or reductive amination .

  • Acetamide Formation: Reacting the pyrrolidine intermediate with cyclopropylamine and acetic anhydride under controlled conditions.

  • Chiral Resolution: Using chiral chromatography or enzymatic methods to isolate (R)- and (S)-enantiomers .

Key challenges include optimizing yield (often <50% in racemic mixtures) and minimizing byproducts like N-alkylated derivatives . Advanced techniques such as microwave-assisted synthesis may improve efficiency.

Analytical Data

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra show characteristic peaks for the cyclopropyl methylene group (δ 0.5–1.0 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) .

  • Mass Spectrometry: ESI-MS confirms the molecular ion at m/z 212.29 .

  • HPLC Purity: Commercial batches report ≥95% purity (e.g., AKSci 6539DS) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound and its analogs exhibit inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in endocannabinoid biosynthesis . In murine models, LEI-401 (S-isomer) reduced brain anandamide levels by 60% at 30 mg/kg, modulating emotional behavior .

Metabolic Modulation

Structural analogs have shown potential in managing metabolic disorders. The cyclopropyl group enhances metabolic stability, while the hydroxyethyl moiety improves solubility for systemic distribution. In vitro assays suggest activity against diabetes-related targets like dipeptidyl peptidase-4 (DPP-4), though direct evidence for this compound is pending.

ParameterRecommendationSource
Personal Protective GearGloves, eye protection, ventilated workspace
First Aid for ExposureRinse skin/eyes with water; seek medical help
StorageTightly sealed in cool, dry, well-ventilated area

Comparative Analysis with Structural Analogs

Functional Group Variations

Modifications to the pyrrolidine or acetamide moieties significantly alter bioactivity:

Table 3: Comparison of Analogous Compounds

Compound NameStructural VariationBioactivitySource
N-[1-(2-Hydroxyethyl)pyrrolidin-3-yl]acetamideNo cyclopropyl groupLower metabolic stability
LEI-401 (S-Isomer)(S)-3-Hydroxypyrrolidine substitutionNAPE-PLD inhibition (IC₅₀ = 72 nM)
N-Cyclopropyl-N-(pyrrolidin-3-yl)acetamideLacks hydroxyethyl groupReduced solubility

Pharmacokinetic Considerations

The hydroxyethyl group enhances aqueous solubility (LogP ≈ 1.2) compared to non-polar analogs (LogP > 2.0), facilitating blood-brain barrier penetration .

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